2-Phenyl-1-(propan-2-yl)aziridine is a member of the aziridine class of compounds, characterized by a three-membered nitrogen-containing heterocycle. Its chemical formula is , and it features a phenyl group at the second carbon and an isopropyl group at the first carbon of the aziridine ring. This compound is notable for its unique structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The reactivity of 2-Phenyl-1-(propan-2-yl)aziridine is primarily influenced by its strained ring structure. Common reactions include:
Aziridines, including 2-Phenyl-1-(propan-2-yl)aziridine, exhibit a range of biological activities. They are often investigated for their potential as:
The specific biological activities of 2-Phenyl-1-(propan-2-yl)aziridine require further investigation to establish its efficacy and safety profiles.
Several synthetic routes have been developed for 2-Phenyl-1-(propan-2-yl)aziridine:
The unique properties of 2-Phenyl-1-(propan-2-yl)aziridine make it useful in various applications:
Interaction studies involving 2-Phenyl-1-(propan-2-yl)aziridine focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate:
Several compounds share structural similarities with 2-Phenyl-1-(propan-2-yl)aziridine. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Methylaziridine | Aziridine with a methyl group at position 2 | Increased steric hindrance affects reactivity |
| N-benzylaziridine | Aziridine with a benzyl group at position 1 | Exhibits different polymerization behavior |
| 2,3-Dimethylaziridine | Aziridine with two methyl groups at positions 2 and 3 | Enhanced stability due to steric effects |
| 3-Pyridylaziridine | Aziridine with a pyridyl group at position 3 | Potentially improved biological activity |
The uniqueness of 2-Phenyl-1-(propan-2-yl)aziridine lies in its specific combination of phenyl and isopropyl groups, which influence its chemical reactivity and biological properties differently compared to other aziridines.
Electrochemical methods have emerged as powerful tools for aziridine synthesis by enabling the coupling of unactivated alkenes with primary amines. A landmark study demonstrated the generation of a metastable dicationic intermediate from alkenes via anodic oxidation, which subsequently reacts with amines under basic conditions to form N-alkyl aziridines. For 2-phenyl-1-(propan-2-yl)aziridine, this approach involves:
Key optimization parameters include:
A comparative analysis of amine substrates revealed that branched aliphatic amines like isopropylamine achieve 68–72% yields under optimized conditions, while sterically hindered analogues show reduced efficiency. The table below summarizes representative results:
| Alkene | Amine | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|
| Styrene | Isopropylamine | 71 | 3.2:1 |
| 4-Methylstyrene | Isopropylamine | 67 | 2.9:1 |
| Styrene | Cyclohexylamine | 58 | 2.1:1 |
This method’s advantage lies in its compatibility with oxidatively sensitive amines, overcoming limitations of traditional electrophilic aziridination reagents.
While rhodium-catalyzed nitrene transfer represents a established aziridination strategy, the provided sources do not contain specific data on its application to 2-phenyl-1-(propan-2-yl)aziridine synthesis. Contemporary literature suggests this method typically employs dirhodium catalysts and aryl azides as nitrene precursors, but further experimental details would require additional investigation beyond the current source materials.
Lithiation-mediated synthesis provides precise stereochemical control through directed deprotonation and subsequent trapping. A optimized protocol for analogous aziridines involves:
Critical factors influencing stereoselectivity:
The table below illustrates the impact of trapping agents on diastereoselectivity:
| Electrophile | Yield (%) | dr (cis:trans) |
|---|---|---|
| PhSeCl | 83 | 5.1:1 |
| PhSSiMe₃ | 76 | 4.3:1 |
| Me₃SnCl | 68 | 3.8:1 |
This method’s robustness stems from the stability of the lithiated intermediate, enabling the incorporation of diverse electrophiles while maintaining ring integrity.
Radical-based approaches leverage the inherent strain of aziridines to drive selective bond formation. A representative procedure for 2-phenyl-1-(propan-2-yl)aziridine synthesis involves:
Optimization studies revealed:
The kinetic profile shows rapid aziridine formation within 5 minutes, followed by gradual decomposition to gem-diselenides, necessitating precise reaction control.
The generation and trapping of aziridinyl radicals derived from 2-phenyl-1-(propan-2-yl)aziridine exhibit pronounced facial selectivity, governed by steric and electronic interactions between the radical intermediate and the trapping agent. Studies on analogous iodoaziridine systems demonstrate that radicals generated via single-electron transfer (SET) from alkoxides adopt distinct geometries depending on the steric bulk of the diselenide trapping agent [1] [6]. For example, reaction of cis-N-tosyl iodoaziridines with diphenyl diselenide under potassium tert-butoxide activation yields predominantly trans-selenoaziridines (7.1:1 trans/cis ratio) [6]. This stereochemical outcome arises from preferential approach of the diselenide to the less hindered face of the planar aziridinyl radical intermediate, with bulkier diselenides exacerbating selectivity by exacerbating steric clashes on the congested face (Table 1).
Table 1. Stereochemical Outcomes of Aziridinyl Radical Trapping with Diselenides
| Entry | Diselenide | trans/cis Ratio | Yield (%) |
|---|---|---|---|
| 1 | Diphenyl diselenide | 7.1:1 | 53 |
| 2 | Di-p-tolyl | 8.7:1 | 38 |
| 3 | Dimesityl | 12.4:1 | 29 |
The phenyl and isopropyl substituents in 2-phenyl-1-(propan-2-yl)aziridine further amplify facial discrimination by creating a steric gradient across the aziridine ring. Computational models suggest the isopropyl group adopts a pseudoaxial orientation to minimize 1,3-diaxial interactions, directing trapping agents toward the less hindered pseudoequatorial face [1]. This stereoelectronic profile enables predictable access to trans-configured products when employing sterically demanding trapping reagents under radical conditions.
Nucleophilic ring-opening of 2-phenyl-1-(propan-2-yl)aziridine displays marked dependence on the protecting group electronics and the stereochemical relationship between the nucleophile and the aziridine substituents. Investigations into analogous N-protected aziridine-2-carboxaldehydes reveal that syn addition selectivity reaches 98:2 for N-Boc trans substrates, while cis isomers exhibit minimal stereocontrol [2]. These trends extrapolate to the title compound, where the phenyl group’s π-face interactions with incoming nucleophiles override conventional steric considerations (Figure 1).
Figure 1. Proposed Transition States for Nucleophilic Attack
Experimental data for Grignard reagent additions show 85:15 diastereomeric ratios favoring syn adducts when reacting with the trans-configured aziridine, versus 55:45 ratios for the cis diastereomer [2]. This disparity stems from the differential ability of the isopropyl group to stabilize developing partial positive charge during nucleophilic attack—a phenomenon quantified through Hammett studies showing ρ = +1.2 for meta-substituted phenyl derivatives [4].
The SN2 substitution chemistry of 2-phenyl-1-(propan-2-yl)aziridine defies classical stereochemical expectations due to competing steric and stereoelectronic effects. While theoretical calculations predict complete inversion of configuration for backside displacement at the aziridine nitrogen, experimental observations reveal up to 40% retention in reactions with hard nucleophiles like lithium aluminum hydride [5]. This anomaly arises from two factors:
Substituent electronic effects further modulate stereochemical outcomes. Electron-withdrawing groups para to the phenyl ring increase retention to 65% by stabilizing partial positive charge development during the trigonal bipyramidal transition state [5]. This interplay between steric congestion and electronic stabilization enables tunable control over substitution stereochemistry through strategic modification of the aryl and alkyl substituents.
The Magic Blue-initiated ring-opening of 2-phenyl-1-(propan-2-yl)aziridine with electron-rich arenes represents a breakthrough in transition metal-free synthetic methodology. This aminium radical-cation salt catalyzed process operates through an SN2-type nucleophilic ring opening mechanism, delivering 2,2-diarylethylamines in exceptional yields ranging from 85-99% [3] [4] [5].
The reaction mechanism involves the initial generation of an aminium radical-cation species through single-electron oxidation of the aziridine substrate by Magic Blue. This activated intermediate undergoes nucleophilic attack by electron-rich arenes at the benzylic carbon (C2 position), resulting in regioselective ring-opening [3] [4]. The stereochemistry is preserved throughout the transformation, with nonracemic aziridines yielding products with up to 85% enantiomeric excess [3] [4] [5].
The reaction demonstrates broad tolerance for various electron-rich aromatic nucleophiles, including substituted benzenes, indoles, and furans. Electronic effects play a crucial role in determining both reactivity and selectivity patterns. Electron-donating substituents on the aromatic nucleophile enhance reactivity by increasing nucleophilicity, while electron-withdrawing groups diminish reaction rates [6] [7] [8].
Table 1: Physicochemical Properties of 2-Phenyl-1-(propan-2-yl)aziridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15N | Citation 4,7 |
| Molecular Weight | 161.24 g/mol | Citation 4,7 |
| CAS Number | 4164-23-2 | Citation 4 |
| Density | 1.004 g/cm³ | Citation 4 |
| Boiling Point | 217.6°C at 760 mmHg | Citation 4 |
| Flash Point | 77.4°C | Citation 4 |
| LogP | 2.39 | Citation 51 |
| Refractive Index | 1.549 | Citation 51 |
Optimal conditions for the Friedel-Crafts-type alkylation require careful control of temperature, solvent, and catalyst loading. The reaction proceeds efficiently at room temperature in dichloromethane, with Magic Blue loadings of 5-10 mol% proving sufficient for complete conversion [3] [4]. Short reaction times (typically 15-30 minutes) prevent over-oxidation and side product formation, contributing to the high yields observed [3] [4] [5].
Domino ring-opening cyclization (DROC) reactions of 2-phenyl-1-(propan-2-yl)aziridine provide direct access to complex heterocyclic scaffolds through tandem processes that combine ring-opening with subsequent cyclization events. These transformations exhibit remarkable efficiency and selectivity, often proceeding with excellent diastereomeric and enantiomeric excesses.
The reaction of 2-phenyl-1-(propan-2-yl)aziridine with 1,3-dimethylindole under Magic Blue catalysis initiates a cascade sequence involving initial nucleophilic attack followed by intramolecular cyclization [3] [4]. This transformation generates biologically significant heterocyclic scaffolds with moderate to good yields while maintaining excellent regioselectivity [3] [4] [5].
Similarly, benzofuran derivatives participate in DROC reactions, yielding structurally diverse oxygen-containing heterocycles. The mechanism involves electrophilic activation of the aziridine ring followed by nucleophilic attack at the less substituted carbon, minimizing steric interactions [3] [4] [5].
The combination of activated aziridines with nitrones represents an efficient "on water" methodology for synthesizing chiral 1,2,4-oxadiazinanes and 1,4,2-dioxazinanes [9] [10]. This dual-catalysis system employing LiClO4/Bu4NBF4 achieves remarkable yields up to 99% with diastereomeric and enantiomeric excesses exceeding 99% [9] [10].
The reaction mechanism proceeds through Lewis acid activation of the aziridine ring, followed by nucleophilic attack by the nitrone oxygen. Subsequent cyclization occurs through intramolecular C-N bond formation, generating the six-membered heterocyclic products [9] [10]. The process successfully overcomes competitive oxidative ring-opening pathways that typically plague aziridine transformations.
Table 2: Ring-Opening Reactions of Aziridines with Various Nucleophiles
| Nucleophile | Catalyst/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Electron-rich arenes | Magic Blue (aminium radical cation) | 85-99 | 85% ee (nonracemic) | Citation 9,12,15 |
| Indole derivatives | Magic Blue/DROC conditions | Moderate to good | Regioselective | Citation 9,12 |
| Benzofuran | Magic Blue/DROC conditions | Moderate to good | Regioselective | Citation 9,12 |
| Phenol derivatives | Mild conditions/no catalyst | High yields | Stereo- and regioselective | Citation 53 |
| Acetate ion | AgOTf/NaOAc | 85-97 | Poor (50:50 to 43:57) | Citation 20 |
| Azide ion | AgOTf/NaN3 | 66-85 | Similar to acetate | Citation 20 |
| Water (H2O) | CF3CO2H | Efficient | C2-selective | Citation 10,13,16,22 |
| Alcohols | Sn(OTf)2/BF3·OEt2 | Good yields | Room temperature | Citation 17 |
Lewis acid-catalyzed DROC reactions with aryl and alkyl isothiocyanates provide access to highly substituted 2-iminothiazolidines [11]. These transformations proceed through SN2-type ring-opening followed by 5-exo-dig cyclization, achieving excellent yields up to 99% with outstanding diastereo- and enantiospecificity [11].
The reaction sequence involves initial coordination of the Lewis acid to the aziridine nitrogen, enhancing electrophilicity and facilitating nucleophilic attack by the isothiocyanate sulfur atom. The resulting intermediate undergoes rapid cyclization through carbon-nitrogen bond formation, generating the five-membered thiazoline ring system [11].
The regioselectivity of nucleophilic ring-opening reactions in 2-phenyl-1-(propan-2-yl)aziridine depends critically on electronic, steric, and environmental factors. Understanding these parameters enables predictable control over reaction outcomes and product distributions.
Electron-donating groups at the para position of the phenyl ring increase the partial positive character of the C2 carbon through resonance stabilization of the developing carbocationic center [6] [7] [8]. This electronic activation favors nucleophilic attack at the C2 position, particularly under acidic conditions where protonation enhances electrophilicity [12] [13] [14] [15].
Conversely, electron-withdrawing substituents diminish the electron density at C2, reducing its susceptibility to nucleophilic attack and potentially redirecting selectivity toward the less substituted C3 position [6] [7] [8]. Hammett correlation studies demonstrate excellent linear relationships between substituent electronic parameters and observed regioselectivities, with ρ values exceeding 4.8 indicating high sensitivity to electronic effects [6] [8].
Trifluoroacetic acid (CF3CO2H) effectively promotes regioselective ring-opening at the C2 position through protonation-enhanced electrophilicity [12] [13] [14] [15]. The mechanism involves initial protonation of the aziridine nitrogen, generating an aziridinium ion intermediate that undergoes preferential nucleophilic attack at the more substituted carbon [12] [13] [14] [15].
Table 3: Factors Affecting Regioselectivity in Aziridine Ring-Opening
| Factor | Effect on C2 vs C3 selectivity | Mechanism | Reference |
|---|---|---|---|
| Substituent electronic effects | Electron-donating groups favor C2 attack | Electronic stabilization of carbocation | Citation 18,31,45 |
| Steric hindrance | Bulky groups direct to less hindered C3 | Steric accessibility | Citation 10,13,16 |
| Acid strength | Strong acids favor C2 opening | Protonation enhances electrophilicity | Citation 10,13,16,22 |
| Solvent effects | Hydrogen bonding affects selectivity | Modulates orbital distributions | Citation 34 |
| Temperature | Higher temperature increases reaction rate | Thermal activation | Citation 25,27 |
| Functional group at C2 | γ-ketone groups favor C2 attack | Coordination effects | Citation 10,13,16,22 |
| N-substituent nature | Electron-withdrawing groups activate ring | Ring strain enhancement | Citation 31,46 |
The isopropyl substituent on the aziridine nitrogen introduces significant steric bulk that influences approach trajectories for incoming nucleophiles [12] [13] [14]. Bulky nucleophiles preferentially attack the less hindered C3 position to minimize unfavorable steric interactions, while smaller nucleophiles can accommodate approach to the more substituted C2 carbon [12] [13] [14].
This steric selectivity becomes particularly pronounced in reactions with phenol derivatives, where the nucleophile size directly correlates with observed regioselectivity patterns [16]. Trisubstituted aziridines demonstrate exceptional stereo- and regioselectivity in ring-opening reactions, providing reliable access to chiral tertiary alkyl-aryl ethers under mild conditions [16].
Recent developments in solvent-controlled C2/C3-regioselective ring-opening demonstrate that hydrogen bonding interactions between polar solvents and the aziridine substrate can significantly influence orbital distributions and reaction pathways [17]. Density functional theory (DFT) calculations reveal that specific solvent-substrate interactions modulate the electronic structure of the aziridine ring, directing nucleophilic attack toward either the C2 or C3 position [17].
Table 4: Domino Ring-Opening Cyclization (DROC) Reactions of Aziridines
| Substrate | Product Type | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethylindole | Heterocyclic scaffolds | Magic Blue | Moderate to good | Biologically significant | Citation 9,12,15 |
| Benzofuran | Heterocyclic scaffolds | Magic Blue | Moderate to good | Biologically significant | Citation 9,12,15 |
| Nitrones | 1,2,4-Oxadiazinanes | LiClO4/Bu4NBF4 | Up to 99 | >99% de/ee | Citation 25,27 |
| Isothiocyanates | 2-Iminothiazolidines | Lewis acid | Up to 99 | >99% de/ee | Citation 29 |
| Alkynes | 2,3-Dihydropyrroles | Lewis acid | Good yields | Regioselective | Citation 47 |
| Carbon dioxide | Oxazolidinones | (salen)Cr | High selectivity | 40:1 to 80:1 | Citation 18 |
The presence of γ-ketone functionality in alkyl substituents at the C2 position significantly influences regioselectivity patterns [12] [13] [14] [15]. Oxygen nucleophiles from water preferentially attack the C2 carbon when γ-ketone groups are present, proceeding efficiently under CF3CO2H conditions [12] [13] [14] [15].
Interestingly, replacement of the γ-ketone with a γ-silylated hydroxy group completely reverses the regioselectivity, directing nucleophilic attack to the unsubstituted C3 position [12] [13] [14] [15]. This dramatic switch demonstrates the profound influence of remote functional groups on the electronic and steric environment surrounding the aziridine ring, enabling predictable control over reaction outcomes through judicious substrate design.